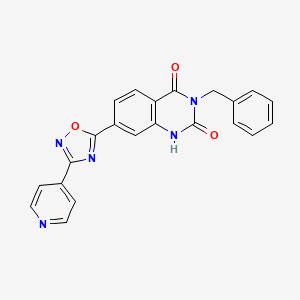
3-benzyl-7-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
A study by Maftei et al. (2013) explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting the potential of these compounds in antitumor activity. Their research demonstrated significant antitumor effects towards a panel of 11 cell lines in vitro, suggesting the relevance of such compounds in cancer research (Maftei et al., 2013).
Green Chemistry Approaches
Rajesh et al. (2011) described an environmentally friendly, L-proline-catalyzed synthesis of complex heterocyclic compounds, emphasizing the advantages of green chemistry practices such as high atom economy, short reaction times, and the avoidance of extraction and purification steps (Rajesh et al., 2011).
Novel Synthetic Methods
Kaur et al. (2021) developed a mild and eco-friendly approach for synthesizing diverse quinoxaline derivatives, showcasing the versatility of such compounds in chemical synthesis. This study also demonstrated the use of camphor sulfonic acid as an efficient organo-catalyst, illustrating innovative methods in organic synthesis (Kaur et al., 2021).
Photoluminescent Properties
A study on the synthesis and properties of novel dinuclear Eu3+ complexes by Zhen-jun (2011) investigated the photoluminescent properties of compounds with complex structures, including those related to the specified compound. This research contributes to the field of material science, particularly in the development of materials with potential applications in lighting and display technologies (Zhen-jun, 2011).
Propiedades
IUPAC Name |
3-benzyl-7-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c28-21-17-7-6-16(20-25-19(26-30-20)15-8-10-23-11-9-15)12-18(17)24-22(29)27(21)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJIZLWNGZASCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=NC=C5)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

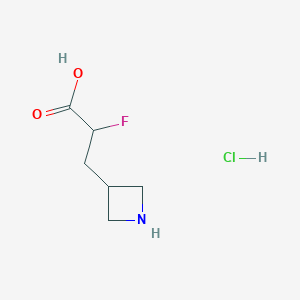


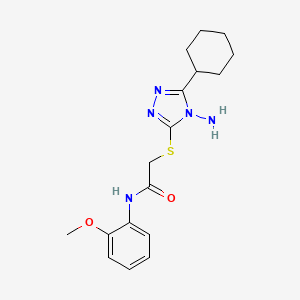
![6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2772709.png)

![3-{[methyl(3-methylphenyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2772711.png)
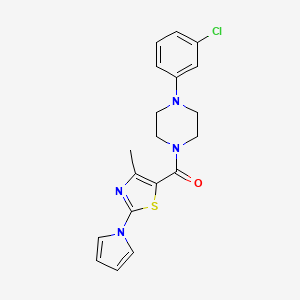

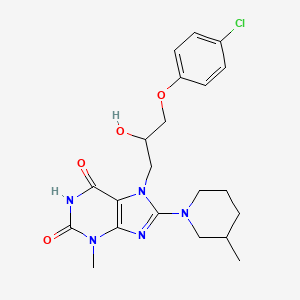
![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2772720.png)
![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)